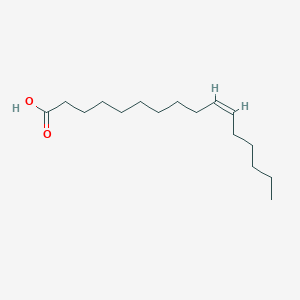

顺式-10-十六碳烯酸

描述

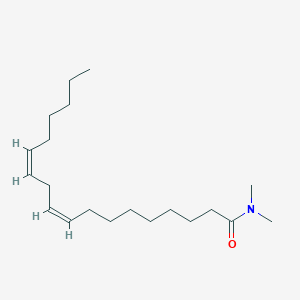

Cis-10-Hexadecenoic acid is a monounsaturated fatty acid . It is a minor constituent of ruminant fats and has been examined for potential antitumor activity . It was reported to inhibit HL-60 cell proliferation and to prevent LPS-induced tumor necrosis factor production from mouse macrophages .

Synthesis Analysis

The synthesis of cis-10-Hexadecenoic acid involves a solvent extraction driven by high temperature and pressure in an inert atmosphere of nitrogen . The analytes are derivatized into free fatty acids (FA) by a base catalyzed reaction and esterified to form fatty acid methyl esters (FAMEs) in an acid catalyzed reaction using the Lewis Acid boron trifloride in methanol .Molecular Structure Analysis

The molecular formula of cis-10-Hexadecenoic acid is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .科学研究应用

吞噬细胞中的生物活性

最近的研究表明,各种异构体的十六碳烯酸,包括顺式-10-十六碳烯酸(皂烯酸),存在于吞噬细胞中。这些异构体表现出多种生物活性,与对应物相比,顺式-10-十六碳烯酸需要明显更高的浓度才能表现出抗炎作用(Astudillo 等人,2017)。

抗菌特性

顺式-10-十六碳烯酸对人类微生物病原体表现出特定的抗菌活性。由于其温和而有效的抗菌特性,该特性已被探索用于化妆品,特别是粘膜应用(Araki 等人,2017)。

在皮肤健康中的作用

这种脂肪酸在皮肤对金黄色葡萄球菌的防御机制中起着重要作用。皮肤中顺式-10-十六碳烯酸的缺乏与特应性皮炎有关,其应用已被证明可以减少受影响患者的细菌定植(Takigawa 等人,2005)。

工业生产潜力

还对顺式-10-十六碳烯酸的工业规模生产进行了研究,利用了罗多球菌等特定细菌菌株。本研究旨在为生产这种稀有脂肪酸创造一种经济的过程,突出了其商业和工业潜力(Araki 等人,2007)。

参与脂质代谢

顺式-10-十六碳烯酸是脂质代谢过程的产物,已被观察到参与形成其他具有已知抗糖尿病和抗炎特性的脂质介质。这突出了其在各种代谢和炎症过程中的潜在作用(Astudillo 等人,2020)。

作用机制

Cis-10-Hexadecenoic acid has been identified as a lipokine with important beneficial actions in metabolic diseases . It has been shown to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress and lipogenic activity in white adipocytes .

安全和危害

未来方向

Research on cis-10-Hexadecenoic acid is still ongoing. It is being increasingly considered as a biomarker of health with key functions in physiology and pathophysiology . Future research may focus on its role in metabolic diseases, its potential as a therapeutic agent, and its effects on cellular processes .

属性

IUPAC Name |

(Z)-hexadec-10-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHNXIAYMADBX-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

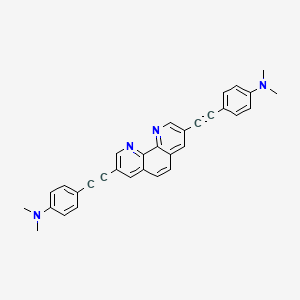

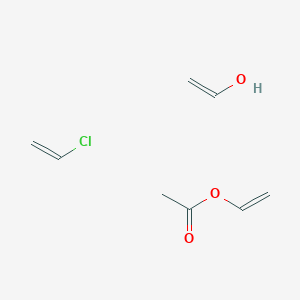

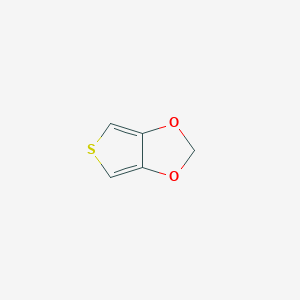

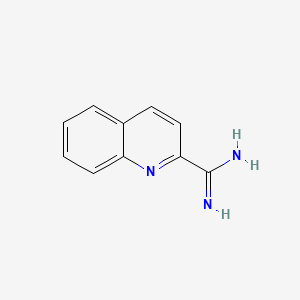

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)

![1-[4-(1h-Imidazol-2-yl)phenyl]ethanone](/img/structure/B3255113.png)

![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)

![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)